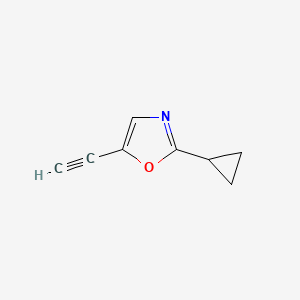

2-Cyclopropyl-5-ethynyl-1,3-oxazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7NO |

|---|---|

Molecular Weight |

133.15 g/mol |

IUPAC Name |

2-cyclopropyl-5-ethynyl-1,3-oxazole |

InChI |

InChI=1S/C8H7NO/c1-2-7-5-9-8(10-7)6-3-4-6/h1,5-6H,3-4H2 |

InChI Key |

WZMTWPVZWJSIJC-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CN=C(O1)C2CC2 |

Origin of Product |

United States |

Synthetic Strategies for 2 Cyclopropyl 5 Ethynyl 1,3 Oxazole and Its Analogues

Precursor Synthesis and Derivatization

The initial phase in the synthesis of the target molecule is the preparation of appropriately functionalized precursors that contain the key structural elements—the cyclopropyl (B3062369) group and a latent or installed ethynyl (B1212043) group—ready for the final ring-forming step.

Preparation of Cyclopropyl-Substituted Precursors for Oxazole (B20620) Formation

The incorporation of the cyclopropyl moiety at the 2-position of the oxazole ring typically begins with readily available cyclopropane-containing starting materials. A common precursor for methods like the Robinson-Gabriel synthesis is a 2-acylamino-ketone. For the synthesis of a 2-cyclopropyl oxazole, this translates to needing an N-(cyclopropanecarbonyl)-α-amino ketone.

The synthesis of such precursors can be achieved by reacting cyclopropanecarbonyl chloride or cyclopropanecarboxylic acid with an α-amino ketone. Alternatively, N-acylation of α-amino acids can be employed, followed by further modification to generate the required keto-amide structure. For instance, cyclopropanecarboxamide (B1202528) derivatives are key starting points. These can be prepared by the amidation of propargylamine (B41283) with cyclopropanecarbonyl chloride. The resulting N-propargyl cyclopropanecarboxamide can then undergo cycloisomerization to form the oxazole ring. thieme-connect.comnih.govmdpi.com

A crucial intermediate for the eventual introduction of the ethynyl group is a halogenated version of the 2-cyclopropyl oxazole, such as 5-bromo-2-cyclopropyl-1,3-oxazole. uni.lu The synthesis of this precursor involves forming the 2-cyclopropyl-1,3-oxazole (B2726403) ring first, followed by selective bromination at the 5-position using a suitable brominating agent like N-bromosuccinimide (NBS).

Table 1: Key Cyclopropyl Precursors and Their Synthetic Utility

| Precursor Compound | Synthetic Method | Subsequent Application |

| N-(cyclopropanecarbonyl)-α-amino ketone | Acylation of an α-amino ketone with cyclopropanecarbonyl chloride | Robinson-Gabriel cyclodehydration to form the 2-cyclopropyl-1,3-oxazole ring. |

| N-propargyl cyclopropanecarboxamide | Amidation of propargylamine with cyclopropanecarbonyl chloride | Cycloisomerization (e.g., gold- or acid-catalyzed) to form a 2-cyclopropyl-5-methyl-1,3-oxazole derivative. thieme-connect.commdpi.com |

| 2-Cyclopropyl-1,3-oxazole | Robinson-Gabriel or other cyclization methods | Halogenation at C5 to prepare for alkynylation. |

| 5-Bromo-2-cyclopropyl-1,3-oxazole | Bromination of 2-cyclopropyl-1,3-oxazole with NBS | Precursor for Sonogashira coupling to introduce the ethynyl group. chemrxiv.org |

Introduction of Ethynyl Functionality via Alkynylation Methods

The introduction of the ethynyl group at the C5 position of the oxazole ring is a critical step, most commonly achieved through palladium-catalyzed cross-coupling reactions. The Sonogashira coupling is the premier method for this transformation, forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org

In the context of synthesizing 2-cyclopropyl-5-ethynyl-1,3-oxazole, the strategy involves:

Synthesis of a Halogenated Precursor : A 2-cyclopropyl-1,3-oxazole bearing a halogen (typically bromine or iodine) or a triflate group at the 5-position is required. nih.gov 5-Bromo-2-cyclopropyl-1,3-oxazole is a common and effective starting material. chemrxiv.org

Coupling Reaction : The halogenated oxazole is then reacted with a terminal alkyne, often a protected version like trimethylsilylacetylene (B32187) (TMSA), in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. chemrxiv.orgwikipedia.org

Deprotection : The resulting silyl-protected ethynyl oxazole is then deprotected, typically using a mild base like potassium carbonate or a fluoride (B91410) source, to yield the terminal alkyne. chemrxiv.org

Recent studies have demonstrated the successful synthesis of 2-alkyl-5-ethynyl oxazoles from the corresponding 5-iodo-2-alkyl oxazoles, which provide higher yields compared to their bromo counterparts. chemrxiv.org The Sonogashira reaction is versatile and tolerates a wide range of functional groups, making it highly suitable for the synthesis of complex molecules. wikipedia.org Other advanced alkynylation methods, such as rhodium-catalyzed C-H alkynylation using hypervalent iodine reagents, have also been developed, although their application to oxazole systems is less common than the Sonogashira coupling. rsc.org

Table 2: Representative Alkynylation Reaction

| Starting Material | Reagent | Catalyst System | Product | Reference |

| 5-Bromo-2-cyclopropyl-1,3-oxazole | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI, Base (e.g., Et₃N) | 2-Cyclopropyl-5-(trimethylsilylethynyl)-1,3-oxazole | wikipedia.org, chemrxiv.org |

| 2-Cyclopropyl-5-(trimethylsilylethynyl)-1,3-oxazole | K₂CO₃, MeOH | - | This compound | chemrxiv.org |

| 5-Trifloyl-oxazole | Terminal Alkyne | Pd(0) catalyst, CuI | 5-Alkynyl-oxazole | nih.gov |

Construction of the 1,3-Oxazole Ring System

The formation of the aromatic 1,3-oxazole ring is the cornerstone of the synthesis. Both classical and modern methodologies are employed, chosen based on the desired substitution pattern and the availability of starting materials.

Classical and Modern Cyclization Methodologies

A variety of cyclization methods have been developed to synthesize the oxazole core. nih.govorganic-chemistry.org These range from classic dehydration reactions to modern metal-catalyzed cycloisomerizations. For instance, gold-catalyzed cyclization of propargyl amides offers a mild and efficient route to 2,5-disubstituted oxazoles. thieme-connect.comorganic-chemistry.org Another modern approach involves the iodine-catalyzed tandem oxidative cyclization of aromatic aldehydes with primary amides. organic-chemistry.org

The Robinson-Gabriel synthesis is a foundational method for forming oxazoles, first described in the early 20th century. synarchive.com The reaction involves the intramolecular cyclodehydration of a 2-acylamino-ketone using a dehydrating agent like phosphorus oxychloride (POCl₃), sulfuric acid, or trifluoromethanesulfonic acid. nih.gov

This method is particularly well-suited for preparing 2-substituted oxazoles. To synthesize a 2-cyclopropyl oxazole, the required starting material is an N-(cyclopropanecarbonyl)-α-amino ketone. The reaction proceeds through the formation of an intermediate oxazoline, which then dehydrates to the aromatic oxazole. Wipf and Miller developed a popular modification using triphenylphosphine, iodine, and triethylamine (B128534) for the cyclodehydration step, which proceeds under milder conditions and is applicable to sensitive substrates. pitt.edu

The Van Leusen oxazole synthesis, discovered in 1972, is a powerful and widely used one-pot reaction for preparing 5-substituted 1,3-oxazoles. nih.govmdpi.comorganic-chemistry.org The reaction involves the base-mediated cycloaddition of an aldehyde with tosylmethyl isocyanide (TosMIC). nih.govresearchgate.net

The mechanism proceeds via the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde carbonyl. The resulting intermediate undergoes an intramolecular cyclization to form a 5-hydroxyoxazoline. Subsequent elimination of p-toluenesulfinic acid (TosH), facilitated by a base, leads to the formation of the aromatic 5-substituted oxazole ring. nih.govorganic-chemistry.orgwikipedia.org

While the classic Van Leusen reaction directly yields 5-substituted oxazoles from aldehydes (R-CHO → 5-R-oxazole), its application for preparing 2-substituted oxazoles like 2-cyclopropyl-1,3-oxazole is less direct. nih.gov It would require a non-standard starting material or a multi-step adaptation. However, its importance and versatility in general oxazole synthesis are well-established, with modifications allowing for the synthesis of 4,5-disubstituted oxazoles and its use in solid-phase and microwave-assisted synthesis. nih.govmdpi.com

Transition Metal-Catalyzed Cyclizations (e.g., Gold, Copper, Palladium)

Transition metal catalysis offers a powerful and versatile approach to the synthesis of oxazoles, often proceeding under mild conditions with high efficiency and functional group tolerance. organic-chemistry.org

Gold-Catalyzed Cyclizations: Gold catalysts are particularly effective in activating alkynes. A notable method involves the gold-catalyzed reaction of terminal alkynes with nitriles, where the nitrile acts as both a reactant and the solvent. organic-chemistry.org This process represents a [2+2+1] annulation, combining the alkyne, nitrile, and an oxygen atom from an oxidant to form the 2,5-disubstituted oxazole ring. organic-chemistry.org Another approach utilizes alkynyl thioethers in gold-catalyzed annulations, providing non-oxidative and regioselective access to densely functionalized oxazoles. nih.gov

Copper-Catalyzed Cyclizations: Copper catalysis is widely employed for the synthesis of oxazoles. One common strategy is the copper(II)-catalyzed oxidative cyclization of enamides at room temperature, which proceeds via vinylic C-H bond functionalization. organic-chemistry.orgnih.gov This method allows for the synthesis of a variety of 2,5-disubstituted oxazoles with aryl, vinyl, alkyl, and heteroaryl substituents in moderate to high yields. nih.gov Another approach involves a tandem oxidative cyclization catalyzed by copper, which provides a straightforward route to polysubstituted oxazoles from readily available starting materials under mild conditions. organic-chemistry.org Furthermore, a modular synthesis involves the sequential copper-catalyzed amidation of vinyl halides followed by an iodine-promoted cyclization. organic-chemistry.org

Palladium-Catalyzed Cyclizations: Palladium catalysts are also instrumental in oxazole synthesis. A novel palladium-catalyzed and copper-mediated oxidative cyclization has been developed for creating trisubstituted oxazoles. rsc.org This reaction is believed to proceed through a cascade formation of C-N and C-O bonds, utilizing water as the oxygen source. rsc.org Additionally, palladium-catalyzed coupling of N-propargylamides with aryl iodides can yield 2,5-disubstituted oxazoles. organic-chemistry.org

| Catalyst | Method | Key Features |

| Gold | [2+2+1] annulation of terminal alkynes and nitriles | Broad substrate scope |

| Gold | Annulation of alkynyl thioethers | Non-oxidative, regioselective |

| Copper | Oxidative cyclization of enamides | Room temperature, vinylic C-H functionalization nih.gov |

| Copper | Tandem oxidative cyclization | Mild conditions, from simple precursors organic-chemistry.org |

| Palladium/Copper | Cascade oxidative cyclization | Forms trisubstituted oxazoles, uses water as oxygen source rsc.org |

| Palladium | Coupling of N-propargylamides and aryl iodides | Yields 2,5-disubstituted oxazoles organic-chemistry.org |

Oxidative Cyclization Protocols

Oxidative cyclization represents a direct and efficient strategy for constructing the oxazole ring. These methods often utilize readily available starting materials and can be performed under metal-free conditions.

A prominent example is the iodine-catalyzed tandem oxidative cyclization, which allows for the synthesis of 2,5-disubstituted oxazoles from a wide range of commercially available aromatic aldehydes. organic-chemistry.orgnih.gov This method demonstrates excellent functional group compatibility. nih.gov Another versatile, one-pot, transition-metal-free process employs a t-BuOOH/I2-mediated domino oxidative cyclization to produce various polysubstituted oxazoles from accessible starting materials under mild conditions. organic-chemistry.org

Hypervalent iodine reagents, such as in situ generated PhI(OTf)2, have been successfully used in the metal-free intramolecular oxidative cyclization of N-styrylbenzamides, leading to high yields of 2,5-disubstituted oxazoles in remarkably short reaction times. organic-chemistry.org Furthermore, an electrochemical synthesis of polysubstituted oxazoles from ketones and acetonitrile (B52724) has been developed, which operates at room temperature with high efficiency and avoids the need for external chemical oxidants. organic-chemistry.org

Annulation Reactions Involving Nitriles and Alkynes

The reaction between nitriles and alkynes provides a convergent route to highly substituted oxazoles. In the presence of a strong base like t-BuOK and a solvent such as acetonitrile at elevated temperatures, 1,3-diynes can undergo a transition-metal-free heterocyclization with N,O-bis(trimethylsilyl)acetamide to regioselectively form 2,4,5-trisubstituted oxazoles in high yields.

Another notable method involves the iodine(III)-mediated reaction of ketones with nitriles. In the presence of a strong acid like trifluoromethanesulfonic acid (TfOH) or bis(trifluoromethanesulfonyl)imide (Tf₂NH), iodosobenzene (B1197198) promotes the reaction of both dicarbonyl and monocarbonyl compounds with nitriles to afford 2,4-disubstituted and 2,4,5-trisubstituted oxazoles in a single step under mild conditions.

Regioselectivity Control in Oxazole Ring Formation

Controlling the regioselectivity during the formation of the oxazole ring is crucial for synthesizing specific isomers. In transition-metal-free heterocyclization reactions of 1,3-diynes with N,O-bis(trimethylsilyl)acetamide, the regioselectivity is high, leading specifically to 2,4,5-trisubstituted oxazoles.

In palladium-catalyzed and copper-mediated cascade oxidative cyclizations, the regioselective synthesis of trisubstituted oxazoles has been achieved. rsc.org The specific substitution pattern is directed by the reaction mechanism, which involves a controlled sequence of bond formations.

Furthermore, the choice of catalyst and reaction conditions in transition metal-catalyzed cyclizations can influence the regiochemical outcome. For instance, gold-catalyzed annulations using alkynyl thioethers offer complementary regioselective outcomes compared to methods using ynamides. nih.gov

Post-Cyclization Functionalization and Derivatization of the Oxazole Core

Once the oxazole core is synthesized, further functionalization is often necessary to introduce desired substituents, such as the ethynyl group.

Palladium-Catalyzed Cross-Coupling Reactions for Ethynyl Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are particularly well-suited for introducing an ethynyl group onto the oxazole ring. arkat-usa.orgresearchgate.net These reactions offer a powerful tool for C-C bond formation. arkat-usa.org

The Sonogashira coupling is a widely used cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. wikipedia.org To introduce a terminal ethynyl group onto an oxazole, a common strategy involves the Sonogashira coupling of a halogenated oxazole with a silyl-protected acetylene (B1199291), such as trimethylsilylacetylene (TMSA). chemrxiv.orggelest.com The silyl (B83357) group serves as a protecting group for the terminal alkyne, preventing self-coupling and other unwanted side reactions. gelest.com

The reaction typically involves a palladium(0) catalyst, often in combination with a copper(I) co-catalyst and a base. wikipedia.orgmdpi.com The use of a silylated acetylene is advantageous as the silyl group can be easily removed post-coupling to reveal the terminal alkyne. mdpi.com For instance, 2-iodo or 2-bromo oxazoles can be coupled with TMSA, and the subsequent removal of the trimethylsilyl (B98337) group with a reagent like potassium carbonate yields the desired 2-ethynyl oxazole. chemrxiv.org This approach has been successfully applied to the synthesis of various ethynyl oxazoles. chemrxiv.org

| Step | Description | Reagents/Conditions |

| 1. Halogenation of Oxazole | Introduction of a halogen (I or Br) at the desired position on the oxazole ring. | e.g., LiHMDS, NBS chemrxiv.org |

| 2. Sonogashira Coupling | Palladium-catalyzed coupling of the halogenated oxazole with a silyl-protected acetylene. | Pd catalyst, Cu(I) co-catalyst, base, TMSA wikipedia.orgchemrxiv.org |

| 3. Deprotection | Removal of the silyl protecting group to yield the terminal alkyne. | e.g., K₂CO₃ chemrxiv.org |

Functional Group Interconversions on the Oxazole Ring

The introduction of an ethynyl group at the 5-position of a 2-cyclopropyl-1,3-oxazole core is a key transformation for accessing the target compound and its analogues. This is typically achieved through modern cross-coupling reactions, with the Sonogashira coupling being a prominent method. wikipedia.orglibretexts.org The general approach involves the synthesis of a 5-halo-2-cyclopropyl-1,3-oxazole intermediate, which then undergoes a palladium-catalyzed coupling with a suitable terminal alkyne.

A common and effective reagent for this transformation is trimethylsilylacetylene. libretexts.org The use of this reagent offers the advantage of being a liquid, which is more convenient to handle than gaseous acetylene. The trimethylsilyl (TMS) group also serves as a protecting group, preventing unwanted reactions at the other end of the acetylene. Following the coupling reaction, the TMS group can be readily removed under mild conditions, typically using a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF) or an in-situ deprotection with a base such as DBU, to yield the desired terminal alkyne. wikipedia.org

The Sonogashira reaction is generally carried out under mild conditions, often at room temperature, in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base which also serves as the solvent. wikipedia.org However, copper-free variations of the Sonogashira coupling have also been developed. organic-chemistry.org The choice of catalyst, base, and reaction conditions can be optimized to achieve high yields and selectivity.

The regioselectivity of functionalization on the oxazole ring is a critical consideration. Nucleophilic substitution reactions on the oxazole ring are generally uncommon, but the reactivity of halogens towards displacement follows the order C-2 > C-4 > C-5. thepharmajournal.com Conversely, electrophilic substitution preferentially occurs at the C-5 position, especially when the ring is activated by an electron-donating group. thepharmajournal.com This inherent reactivity can be exploited to selectively introduce a halogen at the 5-position of the 2-cyclopropyl-1,3-oxazole precursor, setting the stage for the subsequent Sonogashira coupling.

| Reaction Step | Reagents and Conditions | Purpose | Reference |

| Halogenation | N-Halosuccinimide (NBS, NCS, NIS) | Introduction of a halogen at the 5-position of the oxazole ring. | thepharmajournal.com |

| Sonogashira Coupling | Trimethylsilylacetylene, Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI), Amine base (e.g., Et₃N) | Formation of the C-C bond between the oxazole ring and the alkyne. | wikipedia.orglibretexts.org |

| Deprotection | Tetrabutylammonium fluoride (TBAF) or DBU | Removal of the trimethylsilyl (TMS) protecting group to yield the terminal alkyne. | wikipedia.org |

Introduction and Modification of the Cyclopropyl Moiety

The cyclopropyl group is a valuable substituent in drug design due to its unique conformational and electronic properties, which can enhance metabolic stability and other pharmacological parameters. nih.govacs.org Its introduction into the 2-position of the oxazole ring can be accomplished through several synthetic strategies.

One direct approach involves utilizing a building block that already contains the cyclopropyl moiety. For instance, the synthesis of a 2-cyclopropyl-1,3-oxazole can be envisioned starting from cyclopropanecarbonyl chloride or cyclopropanecarboxamide. nih.govijpsonline.com These precursors can be reacted with appropriate partners to construct the oxazole ring. For example, cyclopropanecarbonyl chloride can be used to acylate an amine, followed by cyclization to form the oxazole. nih.gov The Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones, is a classic method for oxazole formation that could be adapted for this purpose. thepharmajournal.com

Another powerful method for installing a cyclopropane (B1198618) ring is through the cyclopropanation of an alkene. nih.gov A plausible strategy for synthesizing 2-cyclopropyl-1,3-oxazole would involve the preparation of a 2-vinyl-1,3-oxazole intermediate. This alkenyl oxazole could then undergo a rhodium-catalyzed cyclopropanation reaction. nih.govnih.gov Rhodium(II) catalysts are known to effectively catalyze the transfer of a carbene from a diazo compound to an olefin, leading to the formation of a cyclopropane ring with often high stereoselectivity. nih.govnih.gov

The modification of the cyclopropyl group once it is attached to the oxazole ring presents a synthetic challenge. The high ring strain of cyclopropanes makes them susceptible to ring-opening reactions under certain conditions. However, the C-H bonds of the cyclopropyl ring can potentially be functionalized. While direct C-H activation and functionalization of a 2-cyclopropyl group on an oxazole ring is not extensively documented in the reviewed literature, general principles of cyclopropane chemistry suggest that such transformations could be explored. These might include radical-mediated reactions or directed metal-catalyzed C-H functionalization, although these would need to be carefully optimized to avoid cleavage of the strained ring.

| Strategy | Key Precursor | Reaction Type | Reference |

| Building Block Approach | Cyclopropanecarbonyl chloride or Cyclopropanecarboxamide | Acylation followed by cyclization (e.g., Robinson-Gabriel synthesis) | thepharmajournal.comnih.govijpsonline.com |

| Cyclopropanation of Alkene | 2-Vinyl-1,3-oxazole | Rhodium-catalyzed cyclopropanation | nih.govnih.gov |

Chemical Reactivity and Transformation Mechanisms of 2 Cyclopropyl 5 Ethynyl 1,3 Oxazole

Reactivity of the 1,3-Oxazole Corechemrxiv.orgchemrxiv.orgpharmaguideline.com

The 1,3-oxazole ring is an electron-rich aromatic heterocycle, but its aromaticity is less pronounced than that of analogues like thiazole. wikipedia.org Its reactivity is characterized by a pyridine-like nitrogen atom at position 3 and a furan-like oxygen atom at position 1. pharmaguideline.com This structure makes it susceptible to various transformations, including electrophilic and nucleophilic attacks, as well as cycloaddition reactions. pharmaguideline.comnumberanalytics.com

Electrophilic aromatic substitution (EAS) on the oxazole (B20620) ring is generally challenging. pharmaguideline.com The ring itself is π-excessive and thus activated towards electrophiles, but the basic nitrogen atom (pKa of conjugate acid ≈ 0.8) readily coordinates with the Lewis or Brønsted acids that are typically required to generate a potent electrophile. wikipedia.orgmasterorganicchemistry.com This coordination deactivates the ring, making substitution difficult. pharmaguideline.com

When substitution does occur, it is directed by the existing substituents. The order of reactivity for an unsubstituted oxazole ring is C4 > C5 > C2. pharmaguideline.com In 2-Cyclopropyl-5-ethynyl-1,3-oxazole, the C2 and C5 positions are already substituted. The remaining C4 position is the most likely site for electrophilic attack. The electron-donating cyclopropyl (B3062369) group at C2 would slightly activate the ring, while the electron-withdrawing ethynyl (B1212043) group at C5 would deactivate it, further favoring substitution at the C4 position.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Electronic Influence of Substituents | Predicted Reactivity |

|---|---|---|

| C4 | Activated by C2-cyclopropyl group, adjacent to deactivating C5-ethynyl group. | Most Favorable Site for EAS. |

| C2 | Substituted. | Not available for EAS. |

| C5 | Substituted. | Not available for EAS. |

Common EAS reactions like nitration and sulfonation are generally unsuccessful on unsaturated oxazole rings due to the strongly acidic conditions required. pharmaguideline.commasterorganicchemistry.com However, milder reactions like Vilsmeier-Haack formylation may proceed, especially with activating groups present. pharmaguideline.com

The oxazole ring can undergo nucleophilic attack, most commonly at the C2 position, which is the most electron-deficient carbon. pharmaguideline.comwikipedia.org The presence of an electron-donating cyclopropyl group at C2 in the title compound would disfavor nucleophilic attack at this position compared to an unsubstituted oxazole. However, protonation or alkylation of the ring nitrogen enhances the electrophilicity of the ring carbons, facilitating attack. pharmaguideline.com

Often, nucleophilic attack on the oxazole ring does not result in simple substitution but leads to cleavage of the ring. pharmaguideline.comcutm.ac.in For instance, treatment of oxazoles with nucleophiles like ammonia (B1221849) or formamide (B127407) can lead to ring-opening and subsequent re-cyclization to form imidazoles. pharmaguideline.com Deprotonation at C2 with strong bases (e.g., n-BuLi) can also induce ring-opening to form an isonitrile intermediate. wikipedia.org

Oxazoles can function as dienes in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. pharmaguideline.comwikipedia.orgresearchgate.net This reactivity provides a powerful synthetic route to other heterocyclic systems, notably pyridines and furans. researchgate.netresearchgate.net The reaction involves the oxazole acting as the diene component, reacting across the C2 and C5 positions with a suitable dienophile (an alkene or alkyne). pharmaguideline.com

The initial cycloadduct formed is a bicyclic intermediate containing an oxygen bridge. wikipedia.org This adduct is often unstable and can undergo a retro-Diels-Alder reaction or, more commonly, eliminate a small molecule (like water or a nitrile) to aromatize into a new, stable ring system. researchgate.net For example, reaction with an alkyne dienophile can lead to the formation of a furan, while reaction with an alkene can lead to a pyridine (B92270) after subsequent oxidation and dehydration steps. researchgate.netresearchgate.net The presence of electron-donating groups on the oxazole ring generally facilitates the cycloaddition. pharmaguideline.comnih.govacs.org Therefore, the C2-cyclopropyl group in this compound is expected to enhance its reactivity as a diene.

Reactions Involving the Ethynyl Groupwikipedia.orgnih.govacs.org

The terminal alkyne (ethynyl group) at the C5 position is a versatile functional group, enabling a wide array of chemical transformations. chemrxiv.org

The ethynyl group is an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". wikipedia.orgnih.govnih.gov This reaction allows for the efficient and highly regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole ring by reacting the terminal alkyne of the oxazole with an organic azide (B81097) (R-N₃). wikipedia.orgnih.gov

The reaction is known for its high yields, mild reaction conditions (often performed in aqueous solvent mixtures at room temperature), and tolerance of a wide variety of other functional groups. chemrxiv.orgacs.orgcsic.es This makes it an exceptionally powerful tool for bioconjugation, drug discovery, and materials science. medchem101.com The synthesis of ethynyl oxazoles specifically for their utility in click chemistry has been a subject of research, highlighting their value as building blocks. chemrxiv.orgchemrxiv.orgnih.gov

Table 2: General Scheme for CuAAC Reaction of this compound

| Reactants | Catalyst System | Product |

|---|

The terminal alkyne can undergo several classic addition reactions.

Hydration: Acid-catalyzed hydration of the ethynyl group, typically using aqueous sulfuric acid with a mercury(II) salt catalyst, would follow Markovnikov's rule. This reaction would yield an enol intermediate that rapidly tautomerizes to the corresponding methyl ketone, resulting in the formation of 1-(2-cyclopropyl-1,3-oxazol-5-yl)ethan-1-one. nih.gov

Halogenation: The ethynyl group can react with halogens such as chlorine (Cl₂) or bromine (Br₂). mdpi.comsigmaaldrich.com The addition of one equivalent of the halogen would produce a dihaloalkene, while the addition of a second equivalent would yield a tetrahaloalkane derivative attached to the C5 position of the oxazole ring.

Hydroamination: The addition of an N-H bond from an amine across the alkyne triple bond is known as hydroamination. wikipedia.org This reaction is typically catalyzed by transition metals (e.g., gold, ruthenium) and can lead to the formation of enamines or imines, depending on the substrate and reaction conditions.

Table 3: Summary of Addition Reactions at the Ethynyl Group

| Reaction | Reagents | Expected Product |

|---|---|---|

| Hydration | H₂O, H₂SO₄, HgSO₄ | 1-(2-Cyclopropyl-1,3-oxazol-5-yl)ethan-1-one |

| Halogenation | X₂ (e.g., Br₂) (1 or 2 equivalents) | 5-(1,2-Dihaloethenyl)- or 5-(1,1,2,2-tetrahaloethyl)-2-cyclopropyl-1,3-oxazole |

| Hydroamination | R₂NH, Metal Catalyst | Enamine or Imine derivatives |

Cross-Coupling Reactions at the Ethynyl Terminus

The terminal alkyne functionality of this compound is a prime site for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions. These transformations are fundamental in medicinal chemistry and materials science for the construction of complex molecular frameworks.

The Sonogashira coupling is a highly reliable method for the formation of a new carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org For this compound, a Sonogashira reaction would be expected to proceed under mild conditions, such as at room temperature, to yield a variety of disubstituted alkynes. wikipedia.org The reaction's versatility allows for its application in the synthesis of complex molecules, including pharmaceuticals and natural products. wikipedia.org Research on functionalized ethynyl oxazoles has demonstrated successful Sonogashira couplings, suggesting that the this compound would be a viable substrate. chemrxiv.orgnih.gov

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. nih.gov While the classic Heck reaction involves aryl or vinyl halides, its scope has expanded to include other substrates. The terminal alkyne of this compound could potentially undergo transformations analogous to the Heck reaction, particularly in domino processes or specialized variations of the reaction. Studies on the asymmetric Heck reaction have utilized cyclopropane-based ligands, indicating the compatibility of the cyclopropyl moiety within such catalytic systems. nih.govresearchgate.net

The Stille coupling offers another avenue for C-C bond formation, involving the reaction of an organostannane with an organic halide. While typically employed for coupling sp2-hybridized carbons, its application can be extended. In the context of this compound, while a direct Stille coupling at the terminal alkyne is less common than the Sonogashira reaction, related transformations or indirect applications are conceivable.

Table 1: Predicted Conditions for Cross-Coupling Reactions of this compound

| Coupling Reaction | Catalyst/Reagents | Coupling Partner | Solvent | Base | Expected Product |

| Sonogashira | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI) | Aryl/Vinyl Halide | Amine (e.g., Et₃N, piperidine) | Amine | 2-cyclopropyl-5-(arylethynyl)-1,3-oxazole |

| Heck | Pd catalyst (e.g., Pd(OAc)₂) | Alkene | Polar aprotic (e.g., DMF, NMP) | Amine (e.g., Et₃N) | Substituted alkene derivative |

| Stille | Pd catalyst (e.g., Pd(PPh₃)₄) | Organostannane | Aprotic (e.g., Toluene, THF) | - | Substituted alkyne derivative |

This table presents hypothetical reaction conditions based on general knowledge of these coupling reactions and studies on similar substrates.

Cyclization Reactions of the Ethynyl Moiety

The ethynyl group is a versatile precursor for the synthesis of various heterocyclic systems through cyclization reactions. One of the most prominent examples is the azide-alkyne cycloaddition , often referred to as a "click" reaction, which yields 1,2,3-triazoles. This transformation can be catalyzed by copper(I) or ruthenium(II) complexes. It is anticipated that this compound would readily participate in such reactions with a wide range of organic azides to produce novel triazole-oxazole hybrids. chemrxiv.org The resulting compounds could be of interest in medicinal chemistry due to the prevalence of triazole and oxazole motifs in bioactive molecules. chemrxiv.org Furthermore, intramolecular cyclization reactions could be envisioned if a suitable functional group is introduced elsewhere in the molecule, leading to the formation of fused ring systems. nih.gov

Table 2: Predicted Cyclization Reaction of this compound

| Reaction Type | Reagents | Catalyst | Solvent | Expected Product |

| Azide-Alkyne Cycloaddition | Organic Azide (R-N₃) | Copper(I) salt (e.g., CuSO₄/Sodium Ascorbate) | Alcohol/Water mixture | 2-cyclopropyl-5-(1-R-1H-1,2,3-triazol-4-yl)-1,3-oxazole |

This table outlines a hypothetical cyclization reaction based on established click chemistry principles.

Reactivity of the Cyclopropyl Group

The cyclopropyl group is a three-membered carbocycle characterized by significant ring strain, which imparts unique reactivity to the molecule.

The inherent strain in the cyclopropyl ring makes it susceptible to ring-opening reactions under various conditions, such as treatment with electrophiles, radical initiators, or transition metals. These reactions can lead to the formation of linear alkyl chains or larger ring systems, thereby providing a pathway to a diverse array of molecular architectures. The specific products would depend on the reagents and reaction conditions employed.

The cyclopropyl group can be involved in transformations proceeding through carbenoid or radical intermediates. For instance, the Simmons-Smith reaction, which utilizes a carbenoid species, is a classic method for cyclopropanation. youtube.com While this compound already possesses a cyclopropyl group, its interaction with carbenes or carbenoids could lead to further skeletal modifications. Radical reactions, initiated by radical initiators, could also lead to ring-opening or functionalization of the cyclopropyl moiety. Research into cyclopropyl-containing ligands for asymmetric catalysis has highlighted the electronic and steric influence of this group, which would also play a role in its radical and carbenoid chemistry. nih.govresearchgate.net

Multi-Component Reactions and Cascade Transformations Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The presence of both a reactive alkyne and a potentially reactive cyclopropyl group, in addition to the oxazole ring, makes this compound an attractive substrate for the design of novel MCRs. For example, the alkyne could participate in A³-coupling (aldehyde-alkyne-amine) or Ugi-type reactions. nih.gov Such reactions could lead to the rapid assembly of complex and functionally diverse molecules.

Cascade transformations, where a single reaction setup initiates a sequence of bond-forming events, are also a plausible avenue for the reactivity of this compound. A reaction initiated at the ethynyl terminus could trigger subsequent cyclizations or rearrangements involving the oxazole ring or the cyclopropyl group, leading to the formation of intricate polycyclic structures.

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation and Mechanistic Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular framework of 2-Cyclopropyl-5-ethynyl-1,3-oxazole. One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are essential for assigning specific atoms and confirming their connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and type of hydrogen atoms. For this compound, distinct signals are expected for the ethynyl (B1212043) proton, the oxazole (B20620) ring proton, and the protons of the cyclopropyl (B3062369) group. The ethynyl proton (H-C≡) typically appears as a singlet in the range of δ 3.2-3.3 ppm. chemrxiv.orgchemrxiv.org The proton on the oxazole ring (H-4) would resonate as a singlet further downfield. The cyclopropyl protons present a more complex pattern, with the methine proton (H-1') appearing as a multiplet and the methylene (B1212753) protons (H-2'/H-3') also showing as multiplets due to geminal and vicinal coupling.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms. The two sp-hybridized carbons of the ethynyl group are expected around δ 70-80 ppm. chemrxiv.org The sp²-hybridized carbons of the oxazole ring would appear significantly downfield, typically between δ 127-162 ppm. beilstein-journals.orgscispace.com The cyclopropyl group's carbons are characteristically found in the upfield region of the spectrum. Two-dimensional NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for confirming the connectivity between these distinct structural motifs, for instance, by showing correlations between the cyclopropyl protons and the C-2 carbon of the oxazole ring. beilstein-journals.org

Interactive Data Table: Expected NMR Chemical Shifts (δ) for this compound (Note: Data is estimated based on analogous structures reported in the literature.)

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Oxazole C-2 | - | ~161 |

| Oxazole C-4 | ~7.2 | ~128 |

| Oxazole C-5 | - | ~139 |

| Ethynyl C-α | - | ~79 |

| Ethynyl C-β | ~3.2 | ~70 |

| Cyclopropyl C-1' | ~2.1 (m) | ~10 |

| Cyclopropyl C-2'/3' | ~1.1-1.3 (m) | ~8 |

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound, with a molecular formula of C₈H₇NO, the expected monoisotopic mass is 133.05276 Da. uni.lu HRMS techniques like ESI-TOF (Electrospray Ionization-Time of Flight) can confirm this mass, typically by observing the protonated molecule [M+H]⁺ at m/z 134.06004. chemrxiv.orguni.lu

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern is characteristic of the molecule's structure. Likely fragmentation pathways for this compound would involve the cleavage of the cyclopropyl ring or the loss of the ethynyl group, providing further evidence for the proposed structure. researchgate.net

Interactive Data Table: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 134.06004 |

| [M+Na]⁺ | 156.04198 |

| [M-H]⁻ | 132.04548 |

| [M]⁺ | 133.05221 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, allowing for the identification of specific functional groups.

For this compound, the key vibrational modes would be:

Ethynyl Group: A sharp, strong absorption band for the terminal alkyne C-H stretch (ν(≡C-H)) is expected around 3300 cm⁻¹. The C≡C triple bond stretch (ν(C≡C)) typically appears as a weaker absorption in the range of 2100-2140 cm⁻¹.

Oxazole Ring: The C=N and C=C stretching vibrations within the oxazole ring are expected in the 1500-1650 cm⁻¹ region.

Cyclopropyl Group: The C-H stretching vibrations of the cyclopropyl ring are typically observed just above 3000 cm⁻¹.

The IR spectrum of a related compound, 2,5-diphenyl-1,3-oxazole, shows characteristic bands for the aromatic system which helps in assigning the vibrations of the oxazole core. nist.gov

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information for compounds that can be crystallized. This technique determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding or π-stacking.

While specific crystallographic data for this compound is not publicly available, studies on other substituted oxazoles demonstrate the utility of this method. rsc.orgresearchgate.net For instance, X-ray analysis of related oxazole derivatives has confirmed the planarity of the oxazole ring and has detailed how substituents are oriented relative to the ring. researchgate.net Such an analysis for this compound would definitively confirm the connectivity and provide insight into its solid-state packing and conformation.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC-MS)

Chromatographic methods are indispensable for the separation, purification, and purity assessment of synthesized compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of a sample. A pure sample of this compound would ideally show a single peak under various conditions. The technique is also used for purification on a preparative scale. Chiral HPLC can be employed to separate enantiomers if a chiral center is present or introduced. beilstein-journals.org

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is suitable for volatile and thermally stable compounds. For this compound, GC-MS would provide a retention time characteristic of the compound and a mass spectrum of the eluting peak, simultaneously confirming its identity and purity. beilstein-journals.org

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. By applying DFT, one can predict a molecule's geometry, orbital energies, and various reactivity descriptors. For 2-cyclopropyl-5-ethynyl-1,3-oxazole, calculations would typically be performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which has been shown to be effective for oxazole (B20620) derivatives. irjweb.com

A primary output of DFT calculations is the optimized molecular geometry, which provides precise bond lengths and angles. More importantly, DFT elucidates the distribution and energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. irjweb.comnih.gov

In this compound, the HOMO is expected to be distributed across the electron-rich ethynyl (B1212043) (alkyne) group and the oxazole ring. The LUMO is likely centered on the oxazole ring and the alkyne. The cyclopropyl (B3062369) group, known for its ability to donate electron density to an adjacent π-system, would influence the energy of these orbitals.

From these orbital energies, several key reactivity indices can be calculated, providing a quantitative measure of the molecule's predicted chemical behavior. irjweb.comresearchgate.net

Interactive Table: Predicted Quantum Chemical Descriptors for this compound

Note: The following values are hypothetical, based on typical results for similar heterocyclic compounds, and serve to illustrate the data obtained from DFT calculations.

| Parameter | Description | Predicted Value | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.8 eV | Indicates electron-donating ability. A higher value suggests greater reactivity toward electrophiles. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV | Indicates electron-accepting ability. A lower value suggests greater reactivity toward nucleophiles. |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 5.6 eV | A smaller gap suggests higher polarizability and greater chemical reactivity. |

| Ionization Potential (I) | -EHOMO | 6.8 eV | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | 1.2 eV | Energy released when an electron is added. |

| Global Hardness (η) | (I - A) / 2 | 2.8 eV | Measures resistance to change in electron distribution. Harder molecules have larger energy gaps. |

| Electrophilicity Index (ω) | (μ²/2η) where μ is chemical potential | 1.6 eV | A measure of the molecule's ability to act as an electrophile. |

| Dipole Moment | Vector sum of all bond dipoles | ~2.5 Debye | Indicates the overall polarity of the molecule, affecting solubility and intermolecular interactions. |

Furthermore, the molecular electrostatic potential (MEP) can be mapped onto the electron density surface. This map visually identifies the electron-rich and electron-poor regions of the molecule. For this compound, the MEP would likely show a negative potential (red/yellow) around the nitrogen and oxygen atoms of the oxazole ring, indicating these are sites prone to electrophilic attack. The hydrogen of the ethynyl group would exhibit a positive potential (blue), highlighting its acidic character.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energies. The ethynyl group in this compound is a versatile handle for various chemical transformations, most notably the azide-alkyne cycloaddition, a cornerstone of "click chemistry". chemrxiv.orgorganic-chemistry.org This reaction would involve treating the oxazole with an organic azide (B81097) (e.g., benzyl (B1604629) azide) to form a triazole product.

Using DFT, the entire reaction coordinate can be modeled to understand the mechanism in detail. rsc.org This involves:

Locating Reactants and Products: The geometries and energies of the starting materials (this compound and the azide) and the final triazole product are calculated.

Identifying the Transition State (TS): A transition state search is performed to locate the highest energy point along the reaction pathway. The TS structure represents the energetic barrier that must be overcome for the reaction to proceed. For the azide-alkyne cycloaddition, the TS would feature partially formed bonds between the alkyne carbons and the terminal nitrogen atoms of the azide.

Calculating Activation Energy: The difference in energy between the transition state and the reactants gives the activation energy (Ea). A lower activation energy implies a faster reaction rate.

Reaction Force Analysis: This analysis examines the structural and electronic changes along the reaction coordinate, identifying the specific bond formations and breakings that are most significant in reaching the transition state.

For the click reaction of this compound, computational modeling could compare the uncatalyzed thermal reaction with the copper(I)-catalyzed version (CuAAC). organic-chemistry.org The models would likely show that the copper catalyst significantly lowers the activation energy by coordinating to the alkyne, thus facilitating the cycloaddition under milder conditions. rsc.org

Interactive Table: Hypothetical Energy Profile for a Click Reaction

Note: These energy values are illustrative for a reaction between this compound and benzyl azide.

| Species | Description | Relative Energy (kcal/mol) | Computational Finding |

| Reactants | Oxazole + Benzyl Azide | 0.0 | The baseline energy of the system. |

| Transition State (Thermal) | Uncatalyzed, concerted bond formation | +25.0 | High activation barrier, suggesting slow reaction at room temperature. |

| Cu-Acetylide Complex | Intermediate in catalyzed reaction | -5.0 | Formation of a stable complex with the Cu(I) catalyst. |

| Transition State (CuAAC) | Copper-mediated cycloaddition | +13.0 | Significantly lower activation barrier, explaining the catalytic effect. |

| Product | 1,2,3-Triazole derivative | -45.0 | The reaction is highly exothermic and thermodynamically favorable. |

Conformational Analysis and Molecular Dynamics Simulations

While the oxazole ring is rigid and planar, the molecule possesses conformational flexibility due to the rotation of the cyclopropyl group attached at the C2 position. The bond connecting the cyclopropyl ring to the oxazole ring is a single bond, allowing for rotation.

Conformational analysis would seek to identify the most stable arrangement of the cyclopropyl group relative to the oxazole ring. This is typically done by performing a potential energy surface (PES) scan, where the dihedral angle defining the rotation is systematically varied and the energy of the molecule is calculated at each step. The cyclopropyl group is known to have specific electronic interactions with adjacent pi-systems, and the preferred conformation will be a balance between minimizing steric hindrance and maximizing electronic stabilization. acs.org The "bisected" conformation, where one C-C bond of the cyclopropane (B1198618) is eclipsed with the oxazole ring plane, and the "perpendicular" conformation are often the key structures of interest.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with a specific property. While often used for biological activity, QSAR can also predict non-biological physicochemical properties like solubility, boiling point, or chromatographic retention time. researchgate.net

To build a QSAR model for properties of this compound and its analogs, a systematic process would be followed:

Dataset Creation: A series of virtual analogues would be created by modifying the parent structure. For instance, substituents could be added to the cyclopropyl ring or the ethynyl hydrogen could be replaced with other groups.

Descriptor Calculation: For each molecule in the series, a large number of numerical descriptors would be calculated. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors derived from DFT calculations (e.g., HOMO/LUMO energies, dipole moment). researchgate.netnih.gov

Model Building: Statistical methods, such as Partial Least Squares (PLS) regression, are used to build a mathematical equation that links a subset of the most relevant descriptors to the property of interest. nih.gov

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets of molecules that were not used in the model-building process. mdpi.com

For example, a QSAR model could be developed to predict the retention time of these oxazole derivatives on a specific HPLC column. The model might find that retention time increases with molecular weight and hydrophobicity, but decreases with the molecule's dipole moment. Such a model would be a valuable tool for predicting the analytical behavior of new, unsynthesized derivatives.

Applications in Chemical Synthesis and Materials Science

A Versatile Building Block in Complex Molecule Synthesis

The intrinsic reactivity of the ethynyl (B1212043) group, combined with the electronic properties of the 1,3-oxazole ring, positions 2-Cyclopropyl-5-ethynyl-1,3-oxazole as a highly versatile precursor in the construction of intricate molecular frameworks. chemrxiv.orgchemrxiv.org The oxazole (B20620) ring itself is a common motif in a vast number of natural products, particularly those isolated from marine organisms, many of which exhibit significant biological activity. nih.govmdpi.com

Precursor for Macrocycles and Oligomers

The terminal alkyne functionality of this compound is particularly well-suited for modern coupling reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." chemrxiv.orgchemrxiv.orgmdpi.com This reaction allows for the efficient and high-yielding formation of stable triazole linkages. By designing molecules with multiple azide (B81097) and alkyne functionalities, chemists can leverage this transformation to construct macrocycles and oligomers. For instance, the reaction of a bis-azide with a bis-alkyne, such as a derivative of this compound, can lead to the formation of macrocyclic structures under high-dilution conditions that favor intramolecular cyclization. mdpi.com

The synthesis of aza-oxa-triazole based macrocycles has been demonstrated using intermolecular CuAAC reactions, achieving good yields. mdpi.com This strategy can be adapted to incorporate the 2-cyclopropyl-1,3-oxazole (B2726403) unit into the macrocyclic backbone, potentially leading to novel structures with unique recognition properties. Furthermore, solid-phase synthesis techniques, which have been successfully employed for the creation of thiazole-containing cyclopeptides, could be adapted for the synthesis of oligomers and macrocycles derived from this compound. nih.gov

Table 1: Representative Click Reactions for Macrocycle and Oligomer Synthesis

| Alkyne Component | Azide Component | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Ethynyl Oxazole Derivative | Benzyl (B1604629) Azide | CuI, DIPEA, ACN | Triazole-linked Oxazole | chemrxiv.org |

| Bis-alkyne | Bis-azide | CuI, DIPEA, ACN | Aza-Oxa-Triazole Macrocycle | mdpi.com |

This table presents generalized reaction schemes applicable to ethynyl oxazoles.

Scaffold for Scaffold-Hopping and Fragment-Based Drug Discovery

In medicinal chemistry, scaffold hopping is a powerful strategy used to identify novel chemical entities with improved properties by replacing a central molecular core with a structurally different but functionally equivalent scaffold. nih.govnih.gov The 2-cyclopropyl-1,3-oxazole moiety represents an attractive scaffold for such endeavors. The cyclopropyl (B3062369) group can impart metabolic stability and desirable lipophilicity, while the oxazole ring acts as a bioisostere for other functional groups, such as esters and amides. nih.gov

In fragment-based drug discovery (FBDD), small, low-complexity molecules (fragments) that bind to a biological target are identified and then elaborated into more potent lead compounds. The compact and rigid structure of this compound makes it an ideal candidate for a fragment library. The ethynyl group provides a vector for synthetic elaboration, allowing for the facile linkage of this fragment to other molecular recognition elements once initial binding has been established. This approach, which excludes the discussion of biological outcomes, focuses purely on the chemical tractability and suitability of the scaffold for these drug discovery paradigms.

Exploration in Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. The this compound molecule possesses several features that make it an interesting component for the construction of supramolecular assemblies. The oxazole ring, with its nitrogen and oxygen heteroatoms, can participate in hydrogen bonding and metal coordination. nih.gov

The linear and rigid nature of the ethynyl group is particularly valuable in designing predictable molecular architectures. chemrxiv.org For example, ethynyl oxazoles have been proposed as components in the assembly of molecular rotors, where the alkyne acts as an axle for rotation. chemrxiv.org The ability of the ethynyl group to participate in click reactions also allows for the covalent attachment of this unit to larger supramolecular hosts or guests, enabling the study of molecular recognition phenomena within well-defined cavities. chemrxiv.org

Integration into Novel Organic Materials

The development of novel organic materials for applications in electronics and photonics is a rapidly advancing field. Conjugated polymers, which feature alternating single and multiple bonds along their backbone, are of particular interest due to their tunable electronic and optical properties. The incorporation of heterocyclic units like oxazole into these polymer backbones can significantly influence their properties. researchgate.netmit.edu

While direct polymerization of this compound has not been extensively reported, its structural motifs are found in materials with interesting properties. The ethynyl group is a common linker in poly(arylene ethynylene)s (PAEs), a class of fluorescent conjugated polymers. mit.edumdpi.comnih.gov The Sonogashira coupling reaction is a powerful tool for the synthesis of such polymers, and this compound, following conversion to a dihalo-derivative, could serve as a monomer in these polymerizations. The electron-deficient nature of the oxazole ring can be used to tune the band gap of the resulting polymer, which is a critical parameter for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net

Table 2: Potential Polymerization Reactions Involving Oxazole Monomers

| Monomer 1 | Monomer 2 | Coupling Reaction | Polymer Type | Reference |

|---|---|---|---|---|

| Dihalo-oxazole derivative | Diyne | Sonogashira Coupling | Poly(arylene ethynylene) | mit.edu |

| Dihalo-oxazole derivative | Bis(boronate) | Suzuki Coupling | Poly(arylene) | mit.edu |

| Stannylated Oxazole | Brominated Core Unit | Stille Coupling | Conjugated Copolymer | researchgate.net |

This table illustrates common polymerization methods for incorporating heterocyclic units into conjugated polymers.

Development of New Synthetic Methodologies and Reagents

The unique reactivity of this compound also makes it a valuable substrate for the development of new synthetic methodologies. The presence of multiple reactive sites—the alkyne, the oxazole ring, and the C-H bonds of the cyclopropyl group—allows for the exploration of selective chemical transformations.

For instance, the development of regioselective functionalization of the oxazole ring is an active area of research. organic-chemistry.org Methods for the direct arylation at the C5 position of oxazoles using palladium catalysis have been established. organic-chemistry.org While the C5 position of the title compound is substituted with an ethynyl group, the development of methodologies for the functionalization of the C4 position would be of significant interest. Furthermore, the synthesis of ethynyl-substituted oxazoles itself has presented challenges due to the sensitivity of the oxazole ring, and research into milder and more efficient synthetic protocols is ongoing. chemrxiv.orgchemrxiv.org The van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), is a classic and versatile method for constructing the oxazole core and can be adapted for the synthesis of various substituted oxazoles. ijpsonline.comnih.gov

Conclusion and Future Directions

Summary of Key Research Findings and Methodological Advancements

Research into ethynyl (B1212043) oxazoles has highlighted their potential as versatile building blocks in organic synthesis. chemrxiv.org The development of synthetic protocols that are scalable to multigram quantities is a significant step forward, addressing the previous limitations imposed by the sensitivity of the oxazole (B20620) ring. chemrxiv.org Key methodological advancements include the optimization of reaction conditions to tolerate the oxazole core, enabling selective modifications. chemrxiv.orgchemrxiv.org

One of the most promising areas of research has been the application of ethynyl oxazoles in "click" chemistry. chemrxiv.orgchemrxiv.org The terminal ethynyl group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, providing a highly efficient route to a diverse range of 1,2,3-triazole-substituted oxazoles. These reactions are characterized by high yields, often exceeding 95%, and straightforward purification processes. chemrxiv.org

The synthesis of the core 2-cyclopropyl-1,3-oxazole (B2726403) structure can be envisioned through established methods of oxazole synthesis, such as the Robinson-Gabriel synthesis or the van Leusen reaction, followed by functionalization at the 5-position. thepharmajournal.comnih.gov The introduction of the ethynyl group at the C5 position of the oxazole ring has been achieved through various strategies, including Sonogashira coupling of a 5-halo-oxazole precursor.

Table 1: Key Research Findings on Functionalized Ethynyl Oxazoles

| Research Area | Key Findings |

|---|---|

| Synthesis | Development of scalable, multigram synthetic protocols for ethynyl oxazoles. chemrxiv.org |

| Reactivity | Efficient participation in copper-catalyzed azide-alkyne cycloaddition (click) reactions. chemrxiv.orgchemrxiv.org |

| Stability | Identification of mild and tolerant approaches to handle the instability of the oxazole ring. chemrxiv.org |

| Versatility | Demonstrated potential as versatile building blocks for creating diverse molecular architectures. chemrxiv.orgchemrxiv.org |

Unexplored Reactivity and Synthetic Pathways

Despite the progress, the full reactive potential of 2-Cyclopropyl-5-ethynyl-1,3-oxazole remains largely untapped. The interplay between the cyclopropyl (B3062369) group and the ethynyl-oxazole system is a particularly intriguing area for future study.

Unexplored Reactions:

Cycloaddition Reactions: Beyond the well-established azide-alkyne cycloadditions, the ethynyl group can potentially participate in a variety of other cycloaddition reactions, such as [2+2], [4+2] (Diels-Alder), and [3+2] cycloadditions with different partners. The influence of the C2-cyclopropyl group on the regioselectivity and stereoselectivity of these reactions warrants investigation.

Intramolecular Cyclizations: The proximity of the cyclopropyl and ethynyl groups may facilitate novel intramolecular cyclization reactions, leading to the formation of complex polycyclic systems. These reactions could be triggered by transition metals or other catalytic methods.

Reactions of the Cyclopropyl Ring: The strained cyclopropyl ring is susceptible to ring-opening reactions under various conditions (e.g., acidic, thermal, or metal-catalyzed). Exploring these reactions could provide access to a new range of functionalized oxazole derivatives.

Metal-Catalyzed Cross-Coupling: While Sonogashira coupling is used for its synthesis, other cross-coupling reactions at the C-H bond of the ethynyl group or potentially at the oxazole ring itself could be explored to introduce further diversity.

Potential New Synthetic Pathways:

Flow Chemistry: The use of flow chemistry could offer advantages in terms of safety and scalability for handling potentially unstable intermediates and for optimizing reaction conditions for the synthesis of this compound.

Potential for Expanded Applications in Non-Pharmacological Chemical Research

While the primary interest in oxazole derivatives has been in medicinal chemistry, the unique properties of this compound suggest potential applications in other areas of chemical research. tandfonline.comnih.gov

Materials Science: The rigid, linear nature of the ethynyl linker and the potential for creating extended conjugated systems through polymerization or oligomerization of the ethynyl group make this compound a candidate for the development of novel organic electronic materials. chemrxiv.org Its derivatives could be explored for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as molecular wires. The incorporation of the oxazole ring could also impart specific photophysical properties, such as fluorescence. chemrxiv.org

Supramolecular Chemistry: The ability of the ethynyl group to act as a linear rod-like component and the potential for the oxazole nitrogen to act as a coordination site for metal ions make this molecule an interesting building block for the construction of supramolecular assemblies, such as molecular rotors or cages. chemrxiv.org

Chemical Probes: The "clickable" nature of the ethynyl group makes this compound a valuable scaffold for the development of chemical probes. By attaching a reporter group (e.g., a fluorophore or a biotin (B1667282) tag) via a click reaction, the resulting molecule could be used to study biological processes or to identify protein targets.

Table 2: Potential Non-Pharmacological Applications

| Field | Potential Application | Rationale |

|---|---|---|

| Materials Science | Organic electronic materials (e.g., OLEDs, OPVs) | Rigid, linear structure; potential for extended conjugation. |

| Supramolecular Chemistry | Molecular rotors, cages, and other complex architectures | Linear ethynyl linker and coordinating oxazole nitrogen. chemrxiv.org |

| Chemical Biology | "Clickable" chemical probes | Reactive ethynyl group allows for easy attachment of reporter tags. chemrxiv.orgchemrxiv.org |

Interdisciplinary Research Opportunities

The multifaceted nature of this compound opens doors for collaborative research across different scientific disciplines.

Computational Chemistry: Theoretical studies can play a crucial role in predicting the reactivity of this molecule. Density Functional Theory (DFT) calculations could be employed to investigate the mechanisms of unexplored reactions, predict the regioselectivity of cycloadditions, and understand the electronic properties of its derivatives for materials science applications.

Chemical Biology: In conjunction with synthetic chemists, chemical biologists could utilize "clicked" derivatives of this compound to probe biological systems. This could involve identifying the cellular targets of bioactive compounds containing this scaffold or developing new imaging agents.

Pharmacology: While this article focuses on non-pharmacological aspects, the oxazole core is a well-established pharmacophore. nih.govrsc.org Interdisciplinary research with pharmacologists would be essential to evaluate the biological activity of new derivatives synthesized from this building block. Structure-activity relationship (SAR) studies could guide the design of more potent and selective therapeutic agents. rsc.org

Q & A

Q. What are the common synthetic routes for 2-Cyclopropyl-5-ethynyl-1,3-oxazole, and what reaction conditions are critical for optimizing yield?

The synthesis of oxazole derivatives often involves cyclization of precursors or functionalization of existing oxazole cores. For this compound, a plausible route involves:

- Cyclopropyl introduction : Cyclopropane rings can be incorporated via [2+1] cycloaddition using carbene precursors or transition-metal-catalyzed cross-coupling reactions .

- Ethynyl functionalization : Sonogashira coupling or alkyne alkylation under palladium/copper catalysis may introduce the ethynyl group to the oxazole scaffold . Critical parameters include temperature control (e.g., low temperatures for cyclopropanation to avoid side reactions) and inert atmospheres for alkyne stability.

Q. How can spectroscopic and crystallographic methods be employed to characterize this compound?

- NMR spectroscopy : H and C NMR can confirm the cyclopropyl (e.g., characteristic coupling patterns for cyclopropane protons) and ethynyl groups (sharp singlet for terminal alkyne protons) .

- X-ray crystallography : SHELX-based refinement (e.g., SHELXL for small-molecule structures) resolves bond lengths and angles, critical for verifying the cyclopropane ring geometry and oxazole planarity .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns, especially for halogenated impurities .

Q. What structural features of this compound influence its reactivity in further derivatization?

- Electron-deficient oxazole ring : The oxazole’s aromaticity directs electrophilic substitution to the 4-position, while the ethynyl group enables click chemistry (e.g., azide-alkyne cycloaddition) .

- Cyclopropyl strain : The strained cyclopropane ring may undergo ring-opening reactions under acidic or oxidative conditions, requiring careful handling in synthetic workflows .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Dynamic NMR experiments : Variable-temperature NMR can identify conformational flexibility in the cyclopropyl group, which may cause signal splitting .

- Computational modeling : Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) predict NMR chemical shifts and optimize geometries, aiding in spectral assignment .

- Multi-technique validation : Cross-validate data with IR (to confirm alkyne stretching bands ~2100 cm) and X-ray diffraction to resolve ambiguities .

Q. What experimental strategies are effective for evaluating the biological activity of this compound in medicinal chemistry?

- In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence-based assays. The ethynyl group allows bioconjugation with fluorescent probes for cellular imaging .

- In vivo models : Administer derivatives to animal models (e.g., murine) to assess pharmacokinetics, leveraging the compound’s small size for blood-brain barrier penetration .

- Structure-Activity Relationship (SAR) : Systematically modify the cyclopropyl or ethynyl groups to correlate structural changes with activity trends .

Q. How can synthetic protocols for this compound be optimized to improve yield and purity?

- Catalyst screening : Test palladium/copper catalysts (e.g., Pd(PPh)/CuI) for alkyne coupling efficiency .

- Purification techniques : Use preparative HPLC or silica gel chromatography to isolate the product from byproducts (e.g., unreacted cyclopropane precursors) .

- Reaction monitoring : Employ in-situ FTIR or GC-MS to track reaction progress and terminate at peak yield .

Methodological Considerations

- Crystallography : SHELX software (SHELXL/SHELXS) is recommended for refining crystal structures, particularly for resolving disorder in the cyclopropyl group .

- Safety protocols : Handle ethynyl derivatives under inert conditions to prevent polymerization; cyclopropanes require explosion-proof equipment due to strain-induced reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.